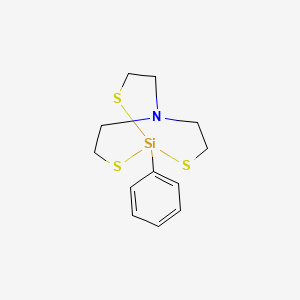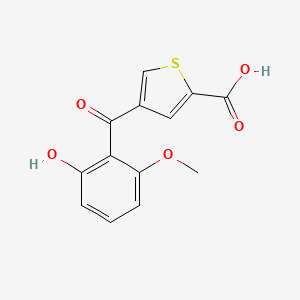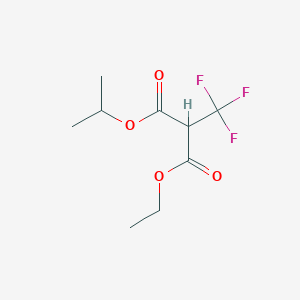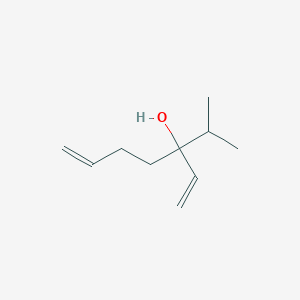![molecular formula C17H17NO2 B14518419 N-[2-(4-Acetylphenyl)ethyl]benzamide CAS No. 62910-49-0](/img/structure/B14518419.png)
N-[2-(4-Acetylphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Acetylphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H17NO2 and a molecular mass of 267.32 g/mol . This compound is characterized by the presence of a benzamide group attached to an acetylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(4-Acetylphenyl)ethyl]benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . this method may not be compatible with all functionalized molecules, and alternative methods like the one mentioned above are preferred for specific applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Acetylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
N-[2-(4-Acetylphenyl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Industry: Utilized in the production of pharmaceuticals, paper, plastic, and rubber.
Mechanism of Action
The mechanism of action of N-[2-(4-Acetylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it suppresses the QS signaling pathway, obstructing cell-to-cell communication in bacteria . This inhibition can prevent biofilm formation and reduce bacterial resistance to antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
N-(2-Acetylphenyl)benzamide: Similar in structure but with different functional groups.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their QS inhibitory effects.
Uniqueness
N-[2-(4-Acetylphenyl)ethyl]benzamide is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways effectively. Its potential as a quorum sensing inhibitor and histone deacetylase inhibitor highlights its versatility and significance in scientific research.
Properties
CAS No. |
62910-49-0 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[2-(4-acetylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)15-9-7-14(8-10-15)11-12-18-17(20)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
MZBYRVBVNGSJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B14518353.png)




![Ethyl 3-[4-(bromomethyl)phenyl]-2-cyanoprop-2-enoate](/img/structure/B14518377.png)
![2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide](/img/structure/B14518393.png)
![1-[(2,2-Dichloroethenyl)oxy]-2-methylpropane](/img/structure/B14518397.png)
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
![1-[3-(1H-Inden-3-yl)propyl]pyrrolidine](/img/structure/B14518405.png)



